

# azelastine histamine H1-receptor antagonist properties

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## Compound Focus: (S)-Azelastine Hydrochloride

CAS No.: 153408-27-6

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## Core Pharmacological Properties

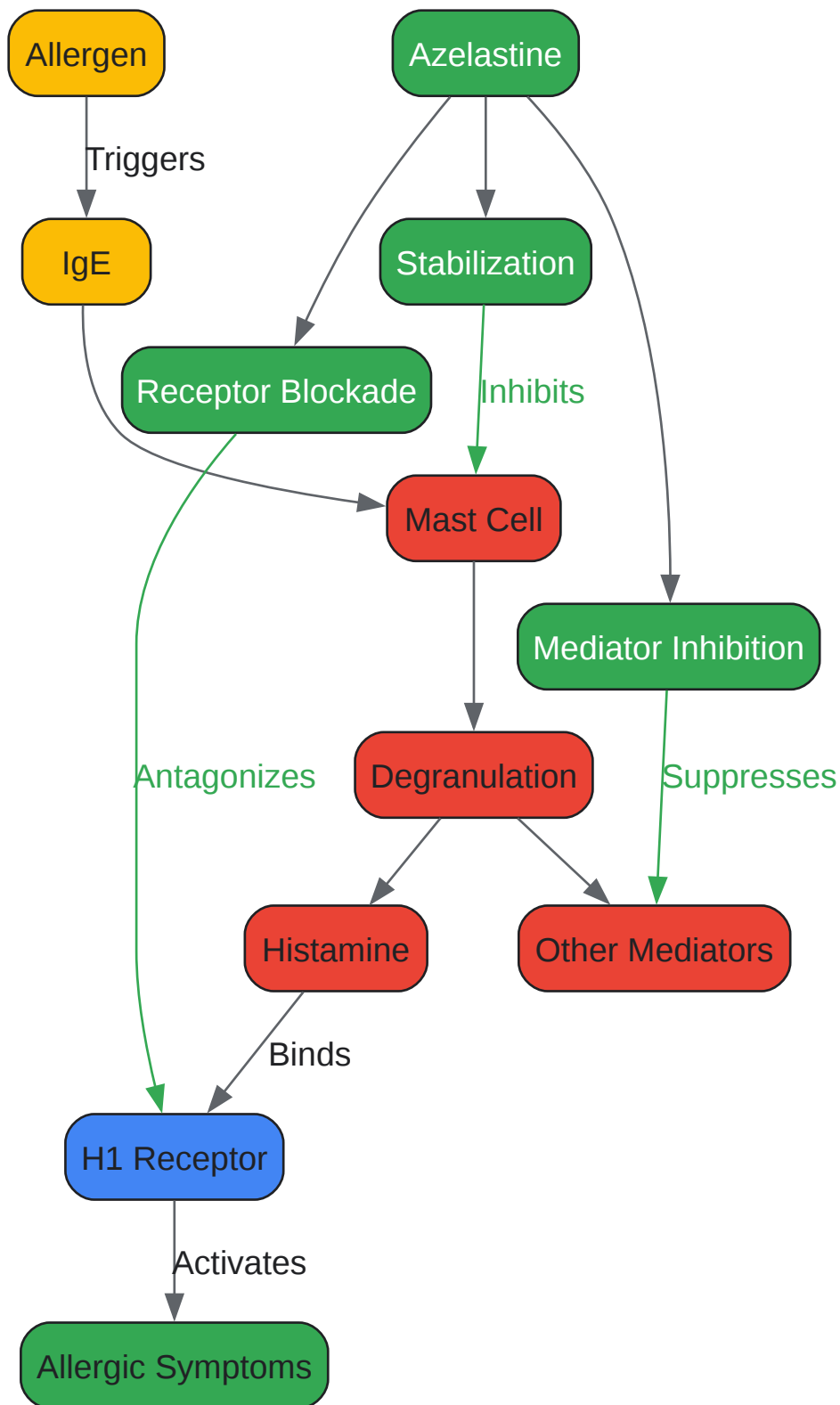
Property	Description
<b>Primary Mechanism</b>	Selective histamine H1-receptor antagonist (inverse agonist) [1] [2].
<b>Secondary Binding</b>	Very low affinity for beta-adrenergic and muscarinic receptors, minimizing off-target effects [3].
<b>Onset of Action</b>	Intranasal: $\leq 1$ hour (significant relief in 30 min); Ophthalmic: as fast as 3 minutes [1] [4] [5].
<b>Duration of Action</b>	Relatively long; efficacy maintained over a 12-hour dosing interval [1] [5].

## Additional Anti-allergic & Anti-inflammatory Properties

Beyond H1-receptor antagonism, Azelastine exhibits several other actions [1] [6]:

Action	Effect
<b>Mast Cell Stabilization</b>	Inhibits release of pre-formed and newly generated mediators like histamine, tryptase, TNF- $\alpha$ , and IL-6 [1].
<b>Inhibition of Inflammatory Mediators</b>	Reduces production and release of leukotrienes (via phospholipase A2 inhibition), kinins, and cytokines (IL-2, IL-3, IL-4) [1] [7] [6].
<b>Effect on Adhesion Molecules</b>	Down-regulates expression of intercellular adhesion molecule-1 (ICAM-1) [5].

The following diagram illustrates the multi-target mechanism of action of Azelastine in suppressing the allergic response.



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Azelastine's multi-target mechanism suppresses the allergic response by stabilizing mast cells, blocking the H1 receptor, and inhibiting inflammatory mediators.

## Pharmacokinetics at a Glance

Parameter	Description
Systemic Bioavailability (Intranasal)	Approximately 40% [1] [8] [5].
Time to Peak Plasma Concentration (Cmax)	2-3 hours post intranasal administration [1] [5].
Protein Binding	Azelastine: ~88%; Desmethylazelastine (metabolite): ~97% [1].
Metabolism	Oxidative metabolism primarily via cytochrome P450 (CYP3A4, CYP2D6, CYP1A2) to active metabolite desmethylazelastine [1].
Elimination Half-life	Azelastine: ~22 hours; Desmethylazelastine: ~54 hours [1] [5].
Route of Elimination	Primarily fecal (~75%), with less than 10% as unchanged drug [1].

## Key Experimental Methodologies

The following are core experimental protocols used to characterize Azelastine's properties.

### Radioligand Binding Assay for Receptor Affinity

This methodology is used to determine the binding affinity (IC50) of Azelastine for histamine H1 receptors and other targets [3].

- **Tissue/Receptor Source:** Use human lung tissue or cultured cells expressing the human H1 receptor.
- **Radioligands:** Employ specific labeled ligands:
  - **For H1 receptors:** [<sup>3</sup>H]pyrilamine.

- **For  $\beta$ -receptors:** [ $^{125}$ I]pindolol.
- **For muscarinic receptors:** [ $^3$ H]quinuclidinyl benzilate (QNB).
- **Procedure:**
  - Prepare membrane fractions containing the receptors.
  - Incubate membranes with the fixed concentration of radioligand and increasing concentrations of unlabeled Azelastine (competitive binding).
  - Separate the bound radioligand from the free via rapid filtration or centrifugation.
  - Measure the radioactivity in the bound fraction.
  - **Data Analysis:** Use software to calculate the concentration of Azelastine that inhibits 50% of specific radioligand binding (IC50 value).

## Preparation of Azelastine Nanosuspension

This protocol aims to enhance the solubility and bioavailability of poorly water-soluble Azelastine for intranasal delivery [7].

- **Materials:** Azelastine, Chondroitin (polymer), Ethanol (solvent), Tween-80 (surfactant),  $\beta$ -cyclodextrin (stabilizer), Purified Water.
- **Procedure (Precipitation Method):**
  - **Organic Phase:** Dissolve 200 mg of Azelastine in 10 mL of Ethanol.
  - **Aqueous Phase:** Dissolve 200 mg of Chondroitin and 1.00 g of  $\beta$ -cyclodextrin in 20 mL of purified water, adding 1.0 mL of Tween-80.
  - **Formation:** Under continuous magnetic stirring, add the organic phase dropwise into the aqueous phase to precipitate the nanosuspension.
  - **Characterization:** Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). A target size is ~500 nm with a PDI of <0.3 and a zeta potential of ~ -20 mV for stability.

## Advanced Research & Clinical Implications

- **Synergy with Corticosteroids:** Preclinical research indicates H1 receptor signaling can modulate glucocorticoid receptor (GR) activity. Azelastine, as an inverse agonist, may enhance GR-mediated transactivation, providing a molecular rationale for its enhanced efficacy when combined with intranasal corticosteroids like fluticasone propionate [9].
- **Emerging Antiviral Activity:** A 2025 Phase 2 clinical trial demonstrated that Azelastine 0.1% nasal spray used three times daily significantly reduced the risk of PCR-confirmed SARS-CoV-2 infection compared to placebo, suggesting a new potential application for its prophylactic use [10].

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